2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone
Description
The compound 2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone features a pyrazolo[3,4-d]pyridazine core substituted with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 2. A thioether linkage connects the pyridazine ring to a ketone-bearing indolin-1-yl moiety.
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]sulfanylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-15-8-9-19(12-16(15)2)29-23-20(13-25-29)17(3)26-27-24(23)31-14-22(30)28-11-10-18-6-4-5-7-21(18)28/h4-9,12-13H,10-11,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USTWEAVJNHXBLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(N=NC(=C3C=N2)C)SCC(=O)N4CCC5=CC=CC=C54)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-1-(indolin-1-yl)ethanone is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.
The compound has a complex structure characterized by the presence of a pyrazolo[3,4-d]pyridazine moiety and an indoline group. Its molecular formula is with a molecular weight of 421.49 g/mol. The following table summarizes its key chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C22H20N5OS |
| Molecular Weight | 421.49 g/mol |
| IUPAC Name | 2-[1-(3,4-dimethylphenyl)-4-methylpyrazolo[3,4-d]pyridazin-7-yl]thio-N-(2-fluorophenyl)acetamide |
| Purity | Typically 95% |
Anti-inflammatory Activity
Numerous studies indicate that derivatives of pyrazole and thiophene, including this compound, exhibit anti-inflammatory properties. For example, compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II. One study reported that related pyrazole derivatives demonstrated IC50 values ranging from to against COX-II .
Analgesic Activity
In preclinical models, compounds with similar structures have demonstrated analgesic effects. The analgesic activity is often evaluated through various pain models in rodents, where these compounds have been shown to reduce pain responses significantly compared to control groups .
Anticancer Potential
Emerging research suggests that this compound may also possess anticancer properties. Studies involving pyrazole derivatives have indicated potential activity against various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis . For instance, certain pyrazole derivatives have been shown to induce apoptosis in cancer cells through mitochondrial pathways.
Case Studies
Several case studies illustrate the biological activity of related compounds:
- Case Study 1 : A derivative with a similar structure was tested for its anti-inflammatory effects in a rodent model of arthritis. The study reported a reduction in inflammation and joint swelling by approximately 64% , indicating strong anti-inflammatory potential .
- Case Study 2 : Another study evaluated the anticancer effects of pyrazole derivatives on breast cancer cell lines. Results showed a significant decrease in cell viability at concentrations as low as , suggesting effective cytotoxicity against cancer cells .
Comparison with Similar Compounds
Heterocyclic Core and Substituent Analysis
The target compound’s pyrazolo[3,4-d]pyridazine core differentiates it from analogs like pyrazolo[3,4-d]pyrimidin-4-ones (e.g., compounds 2–10 in ) and thiazolo[3,2-a]pyrimidin-4(1H)-ones (e.g., compounds 14, 17–19 in ). Key distinctions include:
Spectral Characterization
- 1H-NMR : Pyrazolo-pyridazine protons typically resonate at δ 7.5–8.5 ppm (aromatic), with methyl groups at δ 2.3–2.6 ppm .
- 13C-NMR: Carbonyl groups (e.g., ketone at C-1) appear near δ 190–200 ppm, similar to indolin-1-yl ethanone derivatives .
- UV-Vis : Pyrazolo heterocycles absorb strongly at 250–300 nm due to π→π* transitions .
Pharmacological Potential vs. Patented Analogs
lists patented compounds with imidazo-pyrrolo-pyrazine cores (e.g., 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(tetrahydro-2H-pyran-4-yl)ethanone). While structurally distinct, these share features like fused heterocycles and ketone moieties, suggesting overlapping therapeutic targets (e.g., kinase inhibition). The target compound’s indolin-1-yl group may offer selectivity advantages over simpler alkyl substituents in patents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
